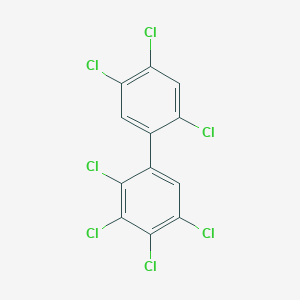

2,2',3,4,4',5,5'-Heptachlorobiphenyl

Description

Properties

IUPAC Name |

1,2,3,4-tetrachloro-5-(2,4,5-trichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H3Cl7/c13-6-3-8(15)7(14)1-4(6)5-2-9(16)11(18)12(19)10(5)17/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBHQEUPUMONIKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)Cl)C2=CC(=C(C(=C2Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H3Cl7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6038299 | |

| Record name | 2,2',3,4,4',5,5'-Heptachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6038299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35065-29-3 | |

| Record name | PCB 180 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35065-29-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PCB 180 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035065293 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,4,4',5,5'-Heptachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6038299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,4,4',5,5'-heptachlorobiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2',3,4,4',5,5'-HEPTACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52I0CG8IQX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2,2',3,4,4',5,5'-Heptachlorobiphenyl (PCB-180)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2',3,4,4',5,5'-Heptachlorobiphenyl, designated as PCB-180, is a highly chlorinated persistent organic pollutant (POP) belonging to the polychlorinated biphenyl (B1667301) (PCB) group of compounds. Due to their chemical stability and widespread industrial use in the past, PCBs, including PCB-180, are ubiquitous environmental contaminants. Understanding the physicochemical properties of PCB-180 is paramount for assessing its environmental fate, transport, bioavailability, and toxicological effects. This technical guide provides a comprehensive overview of the core physicochemical properties of PCB-180, detailed experimental protocols for their determination, and insights into its interaction with key biological signaling pathways.

Physicochemical Properties of PCB-180

The physicochemical characteristics of PCB-180 dictate its behavior in various environmental and biological systems. Its high degree of chlorination results in low water solubility and vapor pressure, coupled with high lipophilicity, leading to its bioaccumulation in fatty tissues. A summary of its key quantitative properties is presented in the table below.

| Property | Value | Units | Reference |

| Molecular Formula | C₁₂H₃Cl₇ | - | [1] |

| Molecular Weight | 395.32 | g/mol | [1][2] |

| CAS Number | 35065-29-3 | - | [3] |

| Melting Point | 149-151 | °C | |

| Boiling Point (estimated) | 489.9±40.0 | °C | |

| Water Solubility (at 25°C) | 0.00011 | mg/L | [3] |

| Vapor Pressure (at 25°C) | 1.3 x 10⁻⁵ | Pa | [4] |

| Octanol-Water Partition Coefficient (Log Kow) | 7.36 | - | |

| Henry's Law Constant (at 25°C) | 8.13 | Pa·m³/mol | [5] |

Experimental Protocols for Physicochemical Property Determination

Accurate determination of the physicochemical properties of highly hydrophobic compounds like PCB-180 requires specialized experimental techniques to overcome challenges such as low aqueous solubility and vapor pressure.

Determination of Water Solubility

1. Generator Column Method

This method is suitable for determining the water solubility of hydrophobic substances and minimizes the formation of microemulsions.

-

Apparatus: A thermostatted generator column packed with a solid support (e.g., glass beads or chromatographic packing material) coated with an excess of PCB-180. A pump to deliver a constant, slow flow of water through the column. An extraction column or liquid-liquid extraction setup to concentrate the analyte from the aqueous phase. A suitable analytical instrument, such as a Gas Chromatograph with an Electron Capture Detector (GC-ECD), for quantification.

-

Procedure:

-

Prepare the generator column by coating the support material with a solution of PCB-180 in a volatile solvent and then evaporating the solvent.

-

Pump high-purity water through the generator column at a slow, controlled flow rate to allow for the establishment of equilibrium between the coated PCB-180 and the water.

-

The aqueous effluent from the generator column, which is now saturated with PCB-180, is passed through an extraction column or subjected to liquid-liquid extraction with a suitable organic solvent (e.g., hexane) to concentrate the analyte.

-

The extract is then analyzed by GC-ECD to determine the concentration of PCB-180.

-

The water solubility is calculated from the concentration of PCB-180 in the extract and the volume of water passed through the extraction system.

-

2. Slow-Stir Method

This technique is another reliable method for determining the water solubility of poorly soluble compounds, which also avoids the issue of emulsion formation.

-

Apparatus: A thermostatted, sealed vessel with a magnetic stirrer. High-purity water and a solid sample of PCB-180. A centrifugation and filtration system. An analytical instrument (GC-ECD) for quantification.

-

Procedure:

-

An excess amount of crystalline PCB-180 is added to a known volume of high-purity water in the thermostatted vessel.

-

The mixture is stirred slowly for an extended period (days to weeks) to reach equilibrium. The slow stirring speed is crucial to avoid the formation of a microemulsion.

-

After the equilibration period, the stirring is stopped, and the solution is allowed to stand to permit the separation of undissolved PCB-180.

-

A sample of the aqueous phase is carefully withdrawn and centrifuged at high speed to remove any suspended particles.

-

The supernatant is then carefully collected and may be filtered through a syringe filter that does not adsorb the analyte.

-

The concentration of PCB-180 in the clear aqueous phase is determined by extraction into an organic solvent followed by GC-ECD analysis.

-

Determination of Vapor Pressure

1. Gas Saturation Method (Transpiration Method)

This dynamic method is suitable for substances with low vapor pressures.

-

Apparatus: A thermostatted saturation column or cell containing PCB-180 coated on a solid support. A source of inert carrier gas (e.g., nitrogen) with a precise flow controller. A trapping system (e.g., a sorbent tube) to collect the vaporized PCB-180. An analytical instrument (GC-ECD) for quantification.

-

Procedure:

-

The carrier gas is passed through the saturation cell at a known, constant, and slow flow rate. The cell is maintained at a constant temperature.

-

The carrier gas becomes saturated with the vapor of PCB-180.

-

The gas stream then passes through a trap where the PCB-180 vapor is collected.

-

The amount of PCB-180 collected in the trap over a specific period is quantified by eluting the trap with a solvent and analyzing the eluate by GC-ECD.

-

The vapor pressure is calculated from the mass of PCB-180 collected, the volume of the carrier gas passed through the cell, and the temperature.

-

2. Knudsen Effusion Method

This method measures the rate of effusion of a vapor through a small orifice in a vacuum.

-

Apparatus: A Knudsen effusion cell (a small, thermostatted container with a small, well-defined orifice) containing the PCB-180 sample. A high-vacuum system. A microbalance to measure the mass loss of the cell over time.

-

Procedure:

-

A known mass of PCB-180 is placed in the Knudsen cell.

-

The cell is placed in a high-vacuum chamber and heated to a constant temperature.

-

The rate of mass loss from the cell due to the effusion of PCB-180 vapor through the orifice is measured over time using the microbalance.

-

The vapor pressure is calculated from the rate of mass loss, the area of the orifice, the temperature, and the molecular weight of PCB-180 using the Knudsen equation.

-

Biological Interactions and Signaling Pathway Disruption

PCB-180 is known to exert its toxic effects through the disruption of various cellular signaling pathways. Two of the most well-documented targets are the Aryl Hydrocarbon Receptor (AHR) and the Epidermal Growth Factor Receptor (EGFR).

Aryl Hydrocarbon Receptor (AHR) Signaling Pathway

The AHR is a ligand-activated transcription factor that plays a crucial role in regulating the expression of genes involved in xenobiotic metabolism. Many dioxin-like PCBs are potent activators of the AHR pathway. While PCB-180 is not considered a classic "dioxin-like" PCB, it can still interact with and modulate this pathway.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR is a transmembrane protein that, upon binding to its ligands (e.g., EGF), initiates a signaling cascade that regulates cell proliferation, survival, and differentiation. PCB-180 has been shown to inhibit the phosphorylation of EGFR, thereby disrupting its downstream signaling.

Experimental Workflow for a Toxicological Assessment of PCB-180

A comprehensive investigation into the toxicological effects of PCB-180 requires a multi-faceted approach, integrating both physicochemical and biological assays. The following workflow provides a logical sequence for such an assessment.

Conclusion

This technical guide provides a detailed overview of the physicochemical properties of this compound (PCB-180), along with standardized experimental protocols for their measurement. The high lipophilicity and resistance to degradation of PCB-180 contribute to its persistence and bioaccumulation. Furthermore, its ability to disrupt critical signaling pathways, such as the AHR and EGFR pathways, underscores its toxicological significance. The information and methodologies presented herein are intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of persistent organic pollutants and their impact on biological systems. A thorough understanding of these fundamental properties and mechanisms of action is essential for developing effective strategies for risk assessment and potential remediation.

References

- 1. Pcb 180 | C12H3Cl7 | CID 37036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Table 4-7, Physical and Chemical Properties of Several Congeners of Polychlorinated Biphenyls - Toxicological Profile for Polychlorinated Biphenyls (PCBs) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. This compound CAS#: 35065-29-3 [m.chemicalbook.com]

- 4. srd.nist.gov [srd.nist.gov]

- 5. researchgate.net [researchgate.net]

The Environmental Odyssey of a Persistent Pollutant: A Technical Guide to 2,2',3,4,4',5,5'-Heptachlorobiphenyl (PCB-180)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the environmental sources, fate, and analysis of 2,2',3,4,4',5,5'-Heptachlorobiphenyl, a prominent polychlorinated biphenyl (B1667301) (PCB) congener designated as PCB-180. This document is intended to serve as a critical resource for professionals engaged in environmental research, toxicology, and drug development, offering detailed insights into the behavior of this persistent organic pollutant.

Environmental Sources and Occurrence

This compound (PCB-180) is not intentionally produced but is a constituent of commercial PCB mixtures, most notably the Aroclor series manufactured by Monsanto in the United States.[1] These complex mixtures of up to 150 different PCB congeners were widely used in a variety of industrial applications.[2] The primary historical sources of PCB-180 in the environment stem from the production and use of these commercial mixtures.

Primary Sources:

-

Commercial PCB Mixtures (Aroclors): PCB-180 is a significant component of highly chlorinated Aroclor mixtures such as Aroclor 1254, Aroclor 1260, and Aroclor 1262.[3] The composition of these mixtures can vary between different batches.[3]

-

Industrial Applications: Aroclors containing PCB-180 were extensively used as dielectric fluids in transformers and capacitors, hydraulic fluids, plasticizers in paints and sealants, and in carbonless copy paper.[4][5]

Environmental Release:

The release of PCB-180 into the environment has occurred through various pathways:

-

Direct Discharge: Spills, leaks, and improper disposal of PCB-containing equipment and materials have led to direct contamination of soil and water.

-

Volatilization: PCBs can volatilize from contaminated surfaces, such as landfills and building materials, and enter the atmosphere.

-

Combustion: Incomplete combustion of materials containing PCBs can lead to the formation and release of various PCB congeners, including PCB-180, into the atmosphere.

The following diagram illustrates the primary sources and release pathways of PCB-180 into the environment.

Caption: Primary environmental sources and release pathways of PCB-180.

Environmental Fate and Transport

Once released, PCB-180 is subject to a variety of physical, chemical, and biological processes that govern its distribution and persistence in the environment.

Transport and Partitioning

Due to its low water solubility and high lipophilicity, PCB-180 strongly adsorbs to organic matter in soil and sediment.[6] This leads to its accumulation in these environmental compartments. Atmospheric transport plays a significant role in the global distribution of PCBs.[7] Volatilized PCB-180 can be transported long distances and deposited in remote areas through wet and dry deposition.

The following diagram illustrates the environmental transport and partitioning of PCB-180.

Caption: Environmental transport and partitioning of PCB-180.

Biodegradation and Photodegradation

PCB-180 is highly resistant to biodegradation due to its high degree of chlorination. However, some microbial degradation can occur under specific conditions.

-

Anaerobic Dechlorination: Under anaerobic conditions, microorganisms can reductively dehalogenate highly chlorinated PCBs, including PCB-180, to less chlorinated congeners. This is often the initial step in the biodegradation process.

-

Aerobic Degradation: The resulting less chlorinated congeners can then be degraded aerobically by other microorganisms through dioxygenase-mediated ring cleavage. Co-metabolism, where the microorganisms utilize another substrate for growth while degrading the PCB, often enhances the degradation rate.

Photodegradation can also contribute to the breakdown of PCB-180, particularly in the atmosphere and surface waters. This process involves the absorption of ultraviolet (UV) radiation, leading to the cleavage of carbon-chlorine bonds and the formation of less chlorinated PCBs.

Bioaccumulation and Biomagnification

The lipophilic nature of PCB-180 leads to its significant bioaccumulation in the fatty tissues of organisms. As it moves up the food chain, its concentration increases at each trophic level, a process known as biomagnification .[8] This results in the highest concentrations of PCB-180 being found in top predators, including fish, marine mammals, and humans.

The following diagram illustrates the process of biomagnification of PCB-180 in an aquatic food web.

Caption: Biomagnification of PCB-180 in an aquatic food web.

Quantitative Data on Environmental Concentrations

The following tables summarize reported concentrations of PCB-180 in various environmental matrices. It is important to note that concentrations can vary significantly depending on the location, proximity to sources, and the specific study.

Table 1: Concentration of PCB-180 in Air and Water

| Matrix | Location | Concentration Range | Units | Reference |

| Indoor Air | Zagreb, Croatia | Present in 30 of 47 samples | pg/m³ | [3] |

| Indoor Air | Upstate New York, USA | 0.3 - 233.3 (total PCBs) | ng/m³ | [8] |

| Outdoor Air | Zagreb, Croatia | Median concentrations of other congeners were 12.5-35.7 | pg/m³ | [3] |

| Surface Water | Latakia, Syria | Not Detected | µg/L | [4] |

Table 2: Concentration of PCB-180 in Soil and Sediment

| Matrix | Location | Concentration Range | Units | Reference |

| Soil | Yellow River Delta, China | 17.1% of total PCBs in oil field, 28.5% in estuary | µg/kg | [9] |

| Residential Soil | East Chicago, USA | Geometric mean of 120 (total PCBs) | ng/g dry weight | [10] |

| Sediment | East Africa | Dated sediment core analysis showed varying concentrations | - | [8] |

| Sediment | OSPAR Assessment Areas | Above Background Assessment Concentrations | - | [2] |

Table 3: Concentration of PCB-180 in Biota

| Matrix | Organism | Location | Concentration Range | Units | Reference |

| Fish Muscle | Various species | OSPAR Assessment Areas | Above Background Assessment Concentrations | µg/kg wet weight | [2] |

| Fish Liver | Various species | OSPAR Assessment Areas | Above Background Assessment Concentrations | µg/kg wet weight | [2] |

| Fish | Various species | Antioquia Region, Colombia | Mean of 395 (total indicator PCBs) | pg/g wet weight | [6] |

| Shellfish | Various species | OSPAR Assessment Areas | Above Background Assessment Concentrations | µg/kg wet weight | [2] |

Experimental Protocols for Analysis

The accurate determination of PCB-180 in environmental samples requires robust analytical methodologies. The U.S. Environmental Protection Agency (EPA) has established several standard methods for the analysis of PCBs.

Sample Preparation

The initial step in the analysis of PCB-180 involves extracting the analyte from the sample matrix and cleaning up the extract to remove interfering compounds.

Workflow for Sample Preparation:

Caption: General workflow for the preparation of environmental samples for PCB-180 analysis.

Detailed Steps:

-

Extraction:

-

Soils and Sediments: Soxhlet extraction with a suitable solvent mixture (e.g., hexane/acetone) is commonly employed.

-

Water: Liquid-liquid extraction (LLE) with a non-polar solvent like dichloromethane (B109758) or solid-phase extraction (SPE) using C18 cartridges are standard procedures.

-

Biota: Tissues are typically homogenized and extracted with a solvent mixture, often after being ground with sodium sulfate (B86663) to remove water.

-

-

Cleanup:

-

The crude extract is subjected to one or more cleanup steps to remove lipids, pigments, and other co-extracted materials that can interfere with the analysis.

-

Common techniques include adsorption chromatography using materials like Florisil, silica gel, or alumina, and gel permeation chromatography (GPC) to remove high molecular weight compounds.

-

-

Concentration:

-

The cleaned-up extract is carefully concentrated to a small volume using techniques such as rotary evaporation or a gentle stream of nitrogen to enhance the sensitivity of the analysis.

-

Instrumental Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is the preferred method for the identification and quantification of PCB-180.

-

Gas Chromatography (GC): A capillary column with a non-polar stationary phase (e.g., DB-5ms) is used to separate PCB-180 from other congeners and interfering compounds.

-

Mass Spectrometry (MS): The mass spectrometer is typically operated in the electron ionization (EI) mode. For enhanced selectivity and sensitivity, selected ion monitoring (SIM) is used, where only the characteristic ions of PCB-180 are monitored. High-resolution mass spectrometry (HRMS) can be employed for even greater specificity and lower detection limits.

Key EPA Methods:

-

EPA Method 1668: This is a high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS) method for the determination of all 209 PCB congeners in water, soil, sediment, and tissue.[2][3]

-

EPA Method 8082A: This method uses gas chromatography with an electron capture detector (GC-ECD) for the determination of PCBs as Aroclors or as individual congeners.[1]

-

EPA Method 1628: This method utilizes low-resolution gas chromatography/mass spectrometry (GC/MS) in selected ion monitoring (SIM) mode to measure all 209 PCB congeners.[11]

Conclusion

This compound (PCB-180) remains a significant environmental contaminant due to its historical use in commercial PCB mixtures, its persistence in the environment, and its propensity for bioaccumulation and biomagnification. Understanding its sources, environmental fate, and the analytical methods for its detection is crucial for assessing its risks to ecosystems and human health. This technical guide provides a foundational understanding for researchers, scientists, and drug development professionals to address the ongoing challenges posed by this persistent organic pollutant. The continued monitoring of PCB-180 levels in various environmental compartments is essential for evaluating the effectiveness of regulations and remediation efforts.

References

- 1. mdpi.com [mdpi.com]

- 2. Status and Trends of Polychlorinated Biphenyls (PCB) in Fish, Shellfish and Sediment [oap.ospar.org]

- 3. researchgate.net [researchgate.net]

- 4. discoveryjournals.org [discoveryjournals.org]

- 5. Pcb 189 | C12H3Cl7 | CID 38306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Occurrence, distribution, and levels of Polychlorinated Biphenyls (PCB), Polychlorinated Dibenzo-p–Dioxins (PCDD), and Polychlorinated Dibenzofurans (PCDF) in fish from the Antioquia Region, Colombia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Indoor air polychlorinated biphenyl concentrations in three communities along the Upper Hudson River, New York - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Polychlorinated Biphenyls (PCBs) in the Environment: Occupational and Exposure Events, Effects on Human Health and Fertility - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pcb 180 | C12H3Cl7 | CID 37036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Environmental fate and global distribution of polychlorinated biphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Toxicological Profile and Health Effects of PCB 180

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polychlorinated biphenyl (B1667301) (PCB) 180, a persistent non-dioxin-like (NDL-PCB) congener (2,2',3,4,4',5,5'-heptachlorobiphenyl), is a significant environmental contaminant found in food, human tissues, and wildlife. Due to its lipophilic nature and resistance to metabolic degradation, PCB 180 bioaccumulates in adipose tissue, posing a long-term health risk. This technical guide provides a comprehensive overview of the toxicological profile of PCB 180, detailing its physicochemical properties, toxicokinetics, and adverse health effects on various organ systems. The document summarizes key quantitative toxicological data, outlines detailed experimental protocols for assessing its toxicity, and presents visual representations of its mechanisms of action through signaling pathway diagrams. This guide is intended to serve as a critical resource for researchers, scientists, and professionals in drug development engaged in the study of persistent organic pollutants and their impact on human health.

Physicochemical Properties

PCB 180 is a highly chlorinated biphenyl with specific physical and chemical characteristics that contribute to its environmental persistence and toxicological profile.

| Property | Value | Reference |

| Chemical Formula | C₁₂H₃Cl₇ | |

| Molecular Weight | 395.3 g/mol | [1] |

| CAS Number | 35065-29-3 | |

| Appearance | Crystalline solid | |

| Melting Point | 114.1 °C | |

| Log Kₒw (Octanol-Water Partition Coefficient) | 8.27 | |

| Water Solubility | Very low (Not miscible or difficult to mix) | |

| Vapor Pressure | Not applicable |

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

The toxicokinetics of PCB 180 are characterized by efficient absorption, widespread distribution to lipid-rich tissues, slow metabolism, and consequently, very slow excretion.

-

Absorption: PCB 180 is readily absorbed through oral, dermal, and inhalation routes of exposure. Due to its high lipophilicity, it is efficiently absorbed from the gastrointestinal tract when ingested with fatty foods.

-

Distribution: Following absorption, PCB 180 is transported in the blood, primarily bound to lipoproteins. It preferentially accumulates in adipose tissue, skin, and liver, reflecting its lipophilic nature. It can also cross the placental barrier, leading to fetal exposure.

-

Metabolism: As a highly chlorinated congener, PCB 180 is resistant to metabolic breakdown. Metabolism, when it occurs, is slow and primarily mediated by cytochrome P450 (CYP) enzymes in the liver. The primary metabolic pathway involves hydroxylation to form hydroxylated metabolites (OH-PCBs), which can then be conjugated for excretion. However, the rate of metabolism is significantly lower compared to less chlorinated PCBs.

-

Excretion: The slow metabolism of PCB 180 results in a very long biological half-life, estimated to be several years in humans. Excretion occurs primarily through the feces, with a smaller contribution from urinary excretion of its metabolites. Its persistence and slow elimination are key factors in its bioaccumulation and long-term toxicity.

Toxicological Profile and Health Effects

PCB 180 is a non-dioxin-like PCB, meaning its primary mechanisms of toxicity are not mediated by the aryl hydrocarbon receptor (AhR). Instead, it exerts its effects through various other pathways, leading to a range of adverse health outcomes.

Neurotoxicity

PCB 180 is a known neurotoxicant, with effects observed in both animal studies and associated with human exposure.

-

Behavioral Effects: Studies in rats have shown that exposure to PCB 180 can lead to altered behavior in open field tests, suggesting effects on emotional responses and behavioral inhibition.[1] Specifically, females exhibited increased activity and distance moved in the inner zone of the open field.[1]

-

Dopaminergic System Disruption: Evidence suggests that PCB 180 can interfere with the dopaminergic system, which is crucial for motor control, motivation, and reward.[2]

-

Calcium Homeostasis Disruption: A key mechanism of PCB 180 neurotoxicity is the disruption of intracellular calcium (Ca²⁺) signaling.[3][4] It has been shown to mobilize Ca²⁺ from intracellular stores, potentially by interacting with ryanodine (B192298) receptors (RyRs).[3] This disruption can lead to excitotoxicity and neuronal damage.

Immunotoxicity

PCB 180 has been shown to modulate the immune system, potentially leading to immunosuppression and an increased susceptibility to infectious diseases.

-

Macrophage Dysfunction: In vitro studies using murine macrophage cell lines (J774A.1) have demonstrated that PCB 180 can impair macrophage responsiveness to lipopolysaccharide (LPS), a component of bacterial cell walls.[5][6] This includes a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6.[5]

-

NF-κB Pathway Inhibition: The immunosuppressive effects of PCB 180 are, at least in part, mediated by the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5][6] PCB 180 can counteract the LPS-driven upregulation of Toll-like receptor 4 (TLR4), a key receptor in the innate immune response, thereby inhibiting downstream NF-κB activation.[6]

Endocrine Disruption

PCB 180 is a well-established endocrine-disrupting chemical, interfering with thyroid and reproductive hormone systems.

-

Thyroid System: Exposure to PCB 180 has been associated with decreased serum levels of thyroid hormones, particularly thyroxine (T4).[1] This can lead to hypothyroidism and associated developmental and metabolic problems. The mechanism is thought to involve increased hepatic clearance of thyroid hormones due to the induction of UDP-glucuronosyltransferase (UGT) activity and displacement of T4 from its transport protein, transthyretin (TTR), by hydroxylated PCB metabolites.

-

Reproductive System:

-

Anti-androgenic Effects: In vitro studies have shown that PCB 180 can act as an androgen receptor (AR) antagonist, inhibiting the action of male sex hormones.

-

Female Reproduction: Developmental exposure to PCB 180 in rats has been linked to skeletal and dental effects in offspring, with marked sex differences in these outcomes.[7][8]

-

Effects on Lipid Metabolism and Adipogenesis

Recent research has highlighted the role of PCB 180 as an "obesogen," a chemical that can promote obesity.

-

Enhanced Adipogenesis: PCB 180 has been shown to enhance the differentiation of preadipocytes into mature adipocytes in both murine (3T3-L1) and human cell lines.[9] This effect is particularly critical during the early stages of adipogenic differentiation.[9]

-

Modulation of C/EBPβ SUMOylation: The mechanism underlying PCB 180-induced adipogenesis involves the modulation of CCAAT/enhancer-binding protein beta (C/EBPβ), a key transcription factor in adipogenesis.[9] PCB 180 upregulates Sentrin/SUMO-specific protease 2 (SENP2), which in turn represses the SUMOylation of C/EBPβ.[9] This leads to a decrease in the subsequent ubiquitination and degradation of C/EBPβ, promoting its accumulation and enhancing mitotic clonal expansion and adipogenesis.[9]

Carcinogenicity

The carcinogenic potential of PCBs, in general, is a significant concern. While dioxin-like PCBs are classified as human carcinogens, the evidence for non-dioxin-like congeners like PCB 180 is still evolving. The International Agency for Research on Cancer (IARC) has classified PCBs as a Group 1 carcinogen, meaning they are carcinogenic to humans. However, this classification is for PCBs as a group, and the carcinogenicity of individual congeners can vary. Some studies suggest a link between PCB exposure and an increased risk of certain cancers, including melanoma.

Quantitative Toxicological Data

The following tables summarize key quantitative data from toxicological studies on PCB 180.

Table 1: In Vivo Toxicological Data from a 28-Day Repeat Dose Study in Rats [1]

| Endpoint | Sex | NOAEL (mg/kg bw/day) | LOAEL (mg/kg bw/day) |

| Altered Open Field Behavior | Female | < 3 | 3 |

| Decreased Serum T4 | Male | 30 | 100 |

| Female | 10 | 30 | |

| Decreased Hematocrit & Hemoglobin | Male | 100 | 300 |

| Female | 300 | 1000 | |

| Increased Liver Weight | Male & Female | 100 | 300 |

NOAEL: No-Observed-Adverse-Effect Level; LOAEL: Lowest-Observed-Adverse-Effect Level

Table 2: In Vitro Toxicological Data

| Assay | Cell Line | Endpoint | IC₅₀ / EC₅₀ | Reference |

| Macrophage Viability (LPS co-exposure) | J774A.1 | Cytotoxicity | 1.15 x 10⁻⁵ M | |

| Androgen Receptor Antagonism | - | Inhibition of DHT-induced activity | - | |

| Gap Junction Intercellular Communication | - | Inhibition | - |

IC₅₀: Half maximal inhibitory concentration; EC₅₀: Half maximal effective concentration. Dashes indicate that while the effect was observed, a specific IC₅₀/EC₅₀ value was not provided in the reviewed literature.

Detailed Experimental Protocols

28-Day Repeat Dose Oral Toxicity Study in Rats (based on Viluksela et al., 2014)[1]

-

Test Species: Young adult Sprague-Dawley rats.

-

Groups: Groups of 5 males and 5 females per dose level.

-

Dosing: PCB 180 (ultrapure) dissolved in corn oil administered by oral gavage. A loading dose/maintenance dose regimen was used to achieve and maintain target body burdens. Total doses administered over the 28-day period were 0, 3, 10, 30, 100, 300, 1000, or 1700 mg/kg body weight.

-

Observations:

-

Clinical Signs: Daily observation for signs of toxicity.

-

Body Weight and Food Consumption: Measured regularly throughout the study.

-

Open Field Behavior: Assessed to evaluate neurobehavioral effects. The apparatus consists of a square arena with the floor divided into squares. The animal's activity (e.g., number of squares crossed, rearing, grooming) is recorded over a set period.

-

Clinical Pathology: At termination, blood samples were collected for hematology and clinical chemistry analysis, including serum thyroid hormone (T3 and T4) levels.

-

Organ Weights: Key organs (e.g., liver, thyroid, adrenals) were weighed.

-

Histopathology: Tissues from major organs were collected, fixed, processed, and examined microscopically for pathological changes.

-

In Vitro Macrophage Immunotoxicity Assay (based on Santoro et al., 2015)[5][10]

-

Cell Line: J774A.1 murine macrophage cell line.

-

Culture Conditions: Cells are cultured in appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified 5% CO₂ atmosphere.

-

Exposure: Cells are seeded in multi-well plates and exposed to various concentrations of PCB 180 (and other congeners, alone or in combination) for a specified duration (e.g., 24 hours). A vehicle control (e.g., DMSO) is included.

-

LPS Stimulation: To assess the effect on immune responsiveness, cells are co-treated with lipopolysaccharide (LPS) at a concentration known to induce an inflammatory response (e.g., 10 ng/mL).

-

Endpoints:

-

Cytokine Production: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant are measured using ELISA.

-

Nitric Oxide (NO) Production: NO production, a marker of macrophage activation, is measured using the Griess reagent.

-

Gene Expression: Changes in the expression of genes related to inflammation and immune response (e.g., TLR4, COX-2, iNOS) are analyzed by real-time PCR.

-

NF-κB Activation: The activation of the NF-κB pathway can be assessed by measuring the nuclear translocation of NF-κB subunits using techniques like Western blotting or immunofluorescence.

-

Scrape-Loading/Dye Transfer Assay for Gap Junctional Intercellular Communication (GJIC)[11][12][13][14][15]

-

Principle: This assay measures the ability of cells to communicate directly with their neighbors through gap junctions. A fluorescent dye that can pass through gap junctions is introduced into a few cells, and its transfer to adjacent cells is monitored.

-

Procedure:

-

Cells are grown to confluence in a culture dish.

-

The cell monolayer is washed, and a solution containing a membrane-impermeable, gap junction-permeable fluorescent dye (e.g., Lucifer Yellow) is added.

-

A scrape or incision is made in the cell monolayer with a sharp instrument (e.g., a scalpel blade), allowing the dye to enter the damaged cells along the scrape line.

-

After a short incubation period to allow for dye transfer, the cells are washed and fixed.

-

The extent of dye transfer from the initially loaded cells to their neighbors is visualized and quantified using fluorescence microscopy.

-

-

Application for PCB 180 Toxicity: Cells are pre-treated with various concentrations of PCB 180 before performing the scrape-loading assay. Inhibition of dye transfer in PCB-treated cells compared to vehicle controls indicates a disruption of GJIC.

Signaling Pathways and Mechanisms of Action

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways disrupted by PCB 180.

Disruption of NF-κB Signaling in Macrophages

Caption: PCB 180 inhibits the LPS-induced upregulation of TLR4, leading to the suppression of the NF-κB signaling pathway and reduced pro-inflammatory cytokine production in macrophages.

Disruption of Intracellular Calcium Homeostasis

Caption: PCB 180 disrupts intracellular calcium homeostasis by targeting ryanodine receptors on the endoplasmic reticulum, leading to an uncontrolled release of calcium into the cytosol.

Modulation of C/EBPβ SUMOylation in Adipogenesis

Caption: PCB 180 enhances adipogenesis by upregulating SENP2, which reduces C/EBPβ SUMOylation, leading to decreased degradation and increased accumulation of C/EBPβ.

Conclusion

PCB 180 is a persistent and bioaccumulative toxicant with a distinct toxicological profile that differs from dioxin-like PCBs. Its primary health effects, including neurotoxicity, immunotoxicity, and endocrine disruption, are mediated through AhR-independent mechanisms such as the disruption of intracellular calcium signaling and the NF-κB pathway. Furthermore, its role as an obesogen, acting through the modulation of C/EBPβ SUMOylation, highlights a novel area of concern for public health. The quantitative data and experimental protocols provided in this guide offer a valuable resource for the continued investigation of PCB 180 toxicity and the development of strategies to mitigate its adverse health effects. A deeper understanding of the molecular mechanisms underlying PCB 180 toxicity is crucial for accurate risk assessment and the protection of human populations from the long-term consequences of exposure to this persistent environmental contaminant.

References

- 1. Toxicological profile of ultrapure 2,2',3,4,4',5,5'-heptachlorbiphenyl (PCB 180) in adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dopamine-dependent behavior in adult rats after perinatal exposure to purity-controlled polychlorinated biphenyl congeners (PCB52 and PCB180) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ortho-substituted PCB95 alters intracellular calcium signaling and causes cellular acidification in PC12 cells by an immunophilin-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Potential involvement of calcium, CaM kinase II, and MAP kinases in PCB-stimulated insulin release from RINm5F cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Polychlorinated Biphenyls (PCB 101, 153, and 180) Impair Murine Macrophage Responsiveness to Lipopolysaccharide: Involvement of NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Polychlorinated Biphenyls (PCB 101, 153, and 180) Impair Murine Macrophage Responsiveness to Lipopolysaccharide: Involvement of NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Skeletal and dental effects on rats following in utero/lactational exposure to the non-dioxin-like polychlorinated biphenyl PCB 180 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Skeletal and dental effects on rats following in utero/lactational exposure to the non-dioxin-like polychlorinated biphenyl PCB 180 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Polychlorinated biphenyl congener 180 (PCB 180) regulates mitotic clonal expansion and enhances adipogenesis through modulation of C/EBPβ SUMOylation in preadipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Persistence in Tissues: An In-depth Technical Guide to the Bioaccumulation and Biomagnification of 2,2',3,4,4',5,5'-Heptachlorobiphenyl (PCB-180)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bioaccumulation and biomagnification of the persistent organic pollutant (POP), 2,2',3,4,4',5,5'-Heptachlorobiphenyl, commonly known as PCB-180. This congener is a significant component of legacy PCB mixtures and is frequently detected in environmental and biological samples, posing a continued risk to ecosystem and human health. This document synthesizes key research findings on the toxicokinetics, bioaccumulation factors, biomagnification potential, and underlying molecular mechanisms of PCB-180.

Executive Summary

This compound (PCB-180) is a highly chlorinated PCB congener characterized by its exceptional environmental persistence and high lipophilicity. These properties drive its propensity to bioaccumulate in the fatty tissues of organisms and biomagnify through successive trophic levels of the food web. With a biological half-life that can extend for years, PCB-180 can exert long-term toxic effects, including disruption of endocrine signaling, neurotoxicity, and modulation of immune responses. This guide details the quantitative aspects of its bioaccumulation, the experimental protocols used for its study, and the signaling pathways it impacts.

Quantitative Data on Bioaccumulation and Distribution

The accumulation of PCB-180 in various biological matrices is a critical aspect of its toxicology. The following tables summarize quantitative data from key studies, providing insights into its distribution and persistence in different species and tissues.

Table 1: Tissue Distribution and Biotransformation of PCB-180 in Female Rats

| Parameter | Value | Tissue/Matrix | Study Conditions |

| Concentration Relative to Adipose Tissue | Oral treatment with 7 mg/kg every other day for 3 months. | ||

| Liver | 100-500 times less | Liver | One day after cessation of treatment. |

| Spleen | 100-500 times less | Spleen | One day after cessation of treatment. |

| Central Nervous System | 100-500 times less | CNS | One day after cessation of treatment. |

| Blood | 100-500 times less | Blood | One day after cessation of treatment. |

| Trachea | 5 times less | Trachea | One day after cessation of treatment. |

| Daily Excretion | |||

| Feces | 35 µg | Feces | Daily measurement. |

| Urine | 1.5 µg | Urine | Daily measurement. |

| Biotransformation | |||

| Metabolite Identified | Heptachlorobiphenylol | Feces and Urine | - |

| Estimated Biotransformation Rate | ~5% | Whole Body | - |

Data sourced from a study on the toxicokinetics of PCB-180 in female rats[1].

Table 2: Bioaccumulation of PCB-180 in Aquatic Species from Lake Chapala, Mexico

| Species | Concentration (ng/g dry weight) | Matrix |

| Chirostoma spp. | 0.30–5.31 | Whole Body |

| Cyprinus carpio | 1.06–6.07 | Whole Body |

| Oreochromis aureus | 0.55–7.20 | Whole Body |

| Sediment | 0.55–3.29 | Sediment |

| Water | 1.43–2.98 ng/mL | Water |

Data from a 2021 study on PCB bioaccumulation in a tropical lake[2]. Note: The study measured a mixture of PCBs, and these values represent the range for total PCBs, of which PCB-180 is a major congener.

Table 3: Bioaccumulation Factors (BAFs) for PCBs in Fish of the Potomac River Estuary

| Species | Median Total BAF (L/kg wet weight) | Median Sediment BAF (g dry weight/g wet weight) |

| Channel catfish | High | 7.08 |

| Gizzard shad | 548,000 | High |

| Pre-migratory striped bass | High | High |

| Common carp | High | High |

| Largemouth bass | High | High |

| Black crappie | - | 0.22 |

| Brown bullhead catfish | 16,200 | - |

These BAFs are for total PCBs, where PCB-180 is a significant contributor. The data illustrates the high potential for bioaccumulation in various fish species[3].

Experimental Protocols

The accurate quantification of PCB-180 in biological and environmental matrices is fundamental to understanding its bioaccumulation and biomagnification. The following sections detail typical methodologies employed in cited research.

Sample Preparation and Extraction

The initial step in the analysis of PCB-180 involves its extraction from the sample matrix.

-

Sample Collection and Storage : Biological tissues are collected and typically stored frozen at temperatures of -20°C or lower to prevent degradation of the analytes.

-

Homogenization and Drying : Tissue samples are homogenized to ensure uniformity. For solid and semi-solid samples, freeze-drying (lyophilization) is often employed to remove water, and the lipid content is determined gravimetrically.

-

Solvent Extraction : PCBs are extracted from the prepared samples using organic solvents. Common methods include:

-

Soxhlet Extraction : A classical and robust method involving continuous extraction with a solvent like a hexane/acetone mixture.

-

Pressurized Liquid Extraction (PLE) : An automated technique that uses elevated temperatures and pressures to achieve rapid and efficient extractions with reduced solvent consumption.

-

Solid-Phase Extraction (SPE) : Used for cleaner sample matrices or for sample cleanup after initial solvent extraction.

-

Sample Cleanup

Crude extracts from biological samples contain lipids and other co-extracted substances that can interfere with chromatographic analysis. Therefore, a cleanup step is essential.

-

Lipid Removal :

-

Gel Permeation Chromatography (GPC) : A common technique that separates analytes from high-molecular-weight lipids based on size exclusion.

-

Acid Digestion : Concentrated sulfuric acid is used to destroy lipids, but this can also degrade certain analytes if not performed carefully.

-

-

Interference Removal :

-

Adsorption Chromatography : Columns packed with materials like silica (B1680970) gel, Florisil, or alumina (B75360) are used to separate PCBs from other interfering compounds. Different solvent mixtures are used to elute fractions containing the target analytes. For instance, a multi-layered silica gel column is often used to separate PCBs from other organochlorine pesticides.

-

Instrumental Analysis

The final step is the detection and quantification of PCB-180.

-

Gas Chromatography (GC) : This is the primary technique for separating individual PCB congeners. A capillary column with a specific stationary phase (e.g., DB-5MS) is used.

-

Detector :

-

Electron Capture Detector (ECD) : Highly sensitive to halogenated compounds like PCBs, making it a cost-effective option for routine analysis.

-

Mass Spectrometry (MS) : Provides definitive identification and quantification of congeners. High-resolution mass spectrometry (HRMS) offers the highest degree of selectivity and sensitivity. Gas chromatography-tandem mass spectrometry (GC-MS/MS) is also increasingly used for its high selectivity in complex matrices[4].

-

-

Quantification : Isotope dilution using 13C-labeled internal standards is the gold standard for accurate quantification, as it corrects for losses during sample preparation and analysis[4].

Mandatory Visualizations

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate key biological pathways affected by PCB-180 and a typical workflow for its analysis.

References

- 1. 2,2',3',4,4'5,5'-Hepatachlorobiphenyl (PCB 180)--on its toxicokinetics, biotransformation and porphyrinogenic action in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bioaccumulation of PCBs and PBDEs in Fish from a Tropical Lake Chapala, Mexico - PMC [pmc.ncbi.nlm.nih.gov]

- 3. potomacriver.org [potomacriver.org]

- 4. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to 2,2',3,4,4',5,5'-Heptachlorobiphenyl (PCB 180)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nomenclature, structure, physicochemical properties, and toxicological effects of 2,2',3,4,4',5,5'-Heptachlorobiphenyl, commonly known as PCB 180. This congener is a significant component of commercial polychlorinated biphenyl (B1667301) (PCB) mixtures and is a persistent environmental pollutant. This document details experimental protocols for its analysis and explores its impact on cellular signaling pathways.

IUPAC Nomenclature and Chemical Structure

This compound is the systematic name for the polychlorinated biphenyl (PCB) congener with the IUPAC number 180. The name precisely describes the arrangement of seven chlorine atoms on the biphenyl backbone. The numbers indicate the position of the chlorine atoms on the two phenyl rings: 2,3,4,5 on one ring and 2',4',5' on the second ring.

The chemical structure of this compound is depicted below.

Physicochemical Properties

The physicochemical properties of PCB 180 are crucial for understanding its environmental fate, transport, and bioaccumulation potential. A summary of these properties is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | This compound | |

| CAS Number | 35065-29-3 | [1] |

| Molecular Formula | C₁₂H₃Cl₇ | [1] |

| Molecular Weight | 395.32 g/mol | [1][2] |

| Melting Point | 112-114 °C | [3] |

| Boiling Point | Not experimentally determined; rough estimates for other heptachlorobiphenyls are around 479 °C. | [4] |

| Vapor Pressure | Not experimentally determined. | |

| Water Solubility | 3.85 µg/L | [3] |

| Octanol-Water Partition Coefficient (log Kow) | ~7.9 (calculated) | [1] |

Toxicological Effects and Signaling Pathways

PCB 180 is classified as a non-dioxin-like (NDL) PCB. Unlike dioxin-like PCBs, which exert their toxicity primarily through the aryl hydrocarbon receptor (AhR), NDL-PCBs have different mechanisms of action.

Disruption of Intracellular Calcium Signaling

A significant toxicological effect of NDL-PCBs, including PCB 180, is the disruption of intracellular calcium (Ca²⁺) homeostasis. This disruption can occur through various mechanisms, including the inhibition of store-operated Ca²⁺ entry (SOCE). SOCE is a crucial process for refilling intracellular calcium stores and for sustained calcium signaling following the activation of G-protein coupled receptors (GPCRs) and phospholipase C (PLC). By inhibiting SOCE, NDL-PCBs can impair a wide range of cellular processes that are dependent on precise calcium signaling.

Impairment of the NF-κB Signaling Pathway

PCB 180 has been shown to impair the nuclear factor-kappa B (NF-κB) signaling pathway, particularly in immune cells like macrophages. The NF-κB pathway is a critical regulator of the inflammatory response. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of this pathway through Toll-like receptor 4 (TLR4). PCB 180 can interfere with this activation, leading to a reduced inflammatory response and potentially compromising the host's ability to respond to infections.

Experimental Protocols

The analysis of PCB 180 in environmental and biological matrices typically involves extraction, cleanup, and instrumental analysis. The following sections provide a synthesized overview of common methodologies.

Analysis of PCB 180 in Sediment

A common method for the extraction of PCBs from solid matrices like sediment is Soxhlet extraction.

Materials:

-

Soxhlet extraction apparatus (40 mm ID extractor, 500-mL round-bottom flask)

-

Extraction thimbles (glass or paper)

-

Drying oven

-

Kuderna-Danish (K-D) concentrator

-

Hexane (B92381) (pesticide grade)

-

Acetone (pesticide grade)

-

Anhydrous sodium sulfate (B86663) (granular)

-

Glass wool

Procedure:

-

Sample Preparation: Air-dry the sediment sample and sieve to remove large debris. Homogenize the sample by thorough mixing.

-

Extraction:

-

Weigh approximately 10-20 g of the homogenized sediment into an extraction thimble.

-

Mix the sample with an equal amount of anhydrous sodium sulfate to remove residual moisture.

-

Place the thimble into the Soxhlet extractor.

-

Add 300 mL of a 1:1 (v/v) hexane:acetone mixture to the round-bottom flask.

-

Extract the sample for 16-24 hours at a rate of 4-6 cycles per hour.

-

-

Extract Cleanup and Concentration:

-

After extraction, allow the extract to cool.

-

Dry the extract by passing it through a column containing anhydrous sodium sulfate.

-

Concentrate the extract to a final volume of 1-5 mL using a Kuderna-Danish concentrator.

-

The extract is now ready for instrumental analysis.

-

Analysis of PCB 180 in Fish Tissue

The analysis of PCBs in fatty tissues like fish requires a robust cleanup step to remove lipids that can interfere with the analysis.

Materials:

-

Homogenizer

-

Centrifuge

-

Accelerated Solvent Extractor (ASE) or Soxhlet apparatus

-

Gel Permeation Chromatography (GPC) system

-

Hexane (pesticide grade)

-

Dichloromethane (B109758) (pesticide grade)

-

Florisil or silica (B1680970) gel for column chromatography

Procedure:

-

Sample Preparation: Homogenize a known weight of fish tissue.

-

Extraction:

-

Accelerated Solvent Extraction (ASE): Mix the homogenized tissue with a drying agent like diatomaceous earth. Pack the mixture into an ASE cell and extract with a mixture of hexane and dichloromethane at an elevated temperature and pressure.

-

Soxhlet Extraction: Follow a similar procedure as for sediment, using a hexane:acetone solvent mixture.

-

-

Lipid Removal (Cleanup):

-

Gel Permeation Chromatography (GPC): This is a common and effective method for separating lipids from PCBs based on size exclusion. The extracted sample is passed through a GPC column, and the fraction containing the PCBs is collected.

-

Florisil or Silica Gel Chromatography: The concentrated extract can be further cleaned up by passing it through a column packed with Florisil or silica gel to remove remaining polar interferences.

-

-

Concentration: The cleaned extract is concentrated to a final volume suitable for GC-MS analysis.

Instrumental Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the preferred method for the identification and quantification of specific PCB congeners like PCB 180.

Typical GC-MS Parameters:

-

Gas Chromatograph: Equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Injector: Splitless mode.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp 1: 10 °C/min to 200 °C.

-

Ramp 2: 5 °C/min to 300 °C, hold for 10 minutes.

-

-

Carrier Gas: Helium at a constant flow rate.

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

-

Monitored Ions for PCB 180 (m/z): 394 (molecular ion), 358, 324.

-

The following diagram illustrates a typical experimental workflow for the analysis of PCB 180 in an environmental sample.

References

A Technical Guide to the Historical Production, Use, and Biological Impact of PCB 180

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of Polychlorinated Biphenyl (PCB) 180, a specific congener of the now-banned class of persistent organic pollutants. This guide details its historical production as part of commercial mixtures, its widespread industrial applications, and the analytical methods used for its detection. Furthermore, it delves into the molecular signaling pathways disrupted by PCB 180, offering insights for toxicological research and drug development.

Historical Production and Use of PCB 180

Polychlorinated biphenyls (PCBs) are a group of 209 individual synthetic organic chemicals, known as congeners, that were manufactured in the United States from 1929 until their production was banned in 1979 by the Toxic Substances Control Act (TSCA). The primary U.S. manufacturer was the Monsanto Chemical Company, which marketed PCB mixtures under the trade name Aroclor.[1][2][3][4] These mixtures were not composed of a single congener but rather a range of them, and their properties were determined by the overall percentage of chlorine by weight.

PCB 180, or 2,2′,3,4,4′,5,5′-heptachlorobiphenyl, is a highly chlorinated congener and was a component of several Aroclor mixtures, particularly those with a higher chlorine content like Aroclor 1254 and Aroclor 1260.[5] Due to their chemical stability, non-flammability, high boiling point, and electrical insulating properties, PCBs were utilized in a vast array of industrial and commercial applications.[1][2][3]

The primary uses of PCB-containing mixtures included:

-

Electrical Equipment: As dielectric and coolant fluids in transformers and capacitors.[1][3][4]

-

Heat Transfer and Hydraulic Systems: As heat transfer fluids and in hydraulic equipment.[2][3]

-

Plasticizers: In paints, plastics, and rubber products to increase flexibility.[2][3]

-

Other Industrial Applications: In pigments, dyes, carbonless copy paper, adhesives, and sealants.[2][3][6]

Although no longer produced, PCB 180 persists in the environment due to its resistance to degradation and can still be found in older electrical equipment, building materials, and hazardous waste sites.[2][4]

Quantitative Data: PCB 180 in Commercial Aroclor Mixtures

The following table summarizes the weight percentage of PCB 180 found in various Aroclor mixtures. This data is crucial for understanding historical environmental contamination patterns and for the preparation of representative standards in experimental studies.

| Aroclor Mixture | Chlorine Content (%) | PCB 180 (wt %) |

| Aroclor 1254 | 54 | 1.8 - 6.2 |

| Aroclor 1260 | 60 | 5.5 - 7.5 |

| Aroclor 1262 | 62 | 4.8 |

| Aroclor 1268 | 68 | 0.8 |

Data compiled from scientific literature on Aroclor composition.

Experimental Protocols for PCB 180 Analysis

The accurate quantification of PCB 180 in various matrices is essential for environmental monitoring, human exposure assessment, and toxicological research. The following outlines a generalized, multi-step protocol for the analysis of PCB 180 in environmental samples such as sediment. This protocol is based on established methods like those from the U.S. Environmental Protection Agency (EPA).

Sample Preparation and Extraction

-

Objective: To isolate PCBs from the sample matrix.

-

Methodology:

-

Sample Collection: Collect sediment samples using appropriate coring or grab sampling techniques. Store in clean, glass containers with Teflon-lined caps (B75204) at 4°C.

-

Drying: Samples can be air-dried, freeze-dried, or mixed with a drying agent like anhydrous sodium sulfate (B86663) to remove water.

-

Surrogate Spiking: Before extraction, spike the sample with a known amount of a surrogate compound (e.g., a 13C-labeled PCB congener not typically found in the environment) to monitor the efficiency of the extraction and cleanup process.

-

Extraction: Employ a suitable extraction technique. Common methods include:

-

Soxhlet Extraction: Continuous extraction with an organic solvent (e.g., a hexane/acetone mixture) for 16-24 hours.[7][8]

-

Ultrasonic Extraction (Sonication): Extraction with an organic solvent in an ultrasonic bath.[9][10]

-

Pressurized Fluid Extraction (PFE): An automated technique using elevated temperatures and pressures to rapidly extract analytes.

-

-

Concentration: The resulting extract is concentrated using a rotary evaporator or a gentle stream of nitrogen to reduce the volume.

-

Sample Cleanup

-

Objective: To remove interfering compounds from the extract that could affect the analytical measurement.

-

Methodology:

-

Sulfur Removal: For sediment samples, elemental sulfur can be an interferent. This is typically removed by shaking the extract with copper granules or powder.[10]

-

Column Chromatography: The extract is passed through a chromatography column packed with an adsorbent like Florisil, silica (B1680970) gel, or alumina.

-

Elution: The PCBs are eluted from the column with specific organic solvents, while many of the interfering compounds are retained on the column. Different solvent fractions may be collected to separate PCBs from other classes of compounds like pesticides.

-

Final Concentration: The cleaned-up extract is concentrated to a final volume (e.g., 1 mL) and an internal standard (e.g., PCB 204) is added just prior to analysis for quantification.

-

Instrumental Analysis

-

Objective: To separate, identify, and quantify PCB 180.

-

Methodology:

-

Gas Chromatography (GC): The extract is injected into a GC equipped with a capillary column (e.g., DB-5ms). The GC separates the individual PCB congeners based on their boiling points and interaction with the column's stationary phase.[11]

-

Detection:

-

Electron Capture Detector (ECD): A highly sensitive detector for halogenated compounds like PCBs. It is cost-effective but can be prone to interferences.[12]

-

Mass Spectrometry (MS): Provides definitive identification of congeners based on their mass-to-charge ratio. High-resolution mass spectrometry (HRMS) offers the highest degree of selectivity and sensitivity.[4][7][13]

-

-

Quantification: The concentration of PCB 180 is determined by comparing the peak area of the analyte in the sample to the peak area of a known concentration in a calibration standard, using the internal standard to correct for variations in injection volume and instrument response.

-

Below is a diagram illustrating a typical workflow for the analysis of PCBs in sediment.

Signaling Pathways Affected by PCB 180

PCB 180 is classified as a non-dioxin-like (NDL) PCB, meaning it does not primarily exert its toxic effects through the aryl hydrocarbon receptor (AhR) pathway, which is characteristic of dioxin-like PCBs.[6] Instead, NDL-PCBs like PCB 180 interfere with various intracellular signaling pathways, leading to a range of toxicological effects, particularly neurotoxicity.

Disruption of Calcium Homeostasis via Ryanodine (B192298) Receptors

A primary mechanism of PCB 180's neurotoxicity is its interaction with ryanodine receptors (RyRs). RyRs are large ion channels located on the membrane of the endoplasmic/sarcoplasmic reticulum that are responsible for the release of stored calcium (Ca2+) into the cytoplasm.[14][15][16][17] This process is fundamental to many cellular functions, including neuronal signaling and muscle contraction.

PCB 180 can directly interact with RyRs, sensitizing them and promoting the release of Ca2+ from intracellular stores. This leads to elevated cytoplasmic Ca2+ levels, disrupting the precise spatial and temporal control of calcium signaling. The consequences of this disruption can include altered neuronal development, impaired neurotransmission, and oxidative stress.

The following diagram illustrates the mechanism of PCB 180-induced disruption of calcium signaling.

Interference with Other Signaling Pathways

In addition to its effects on calcium signaling, PCB 180 has been shown to interfere with other critical cellular pathways:

-

Epidermal Growth Factor Receptor (EGFR) Signaling: Studies have demonstrated that PCB 180 can decrease the phosphorylation of the EGFR.[1] EGFR signaling is vital for cell growth, proliferation, and differentiation. Inhibition of this pathway could contribute to developmental defects and other adverse health outcomes.

-

NF-κB Pathway: In immune cells like macrophages, PCB 180 has been observed to disrupt the Toll-like receptor 4 (TLR4)/NF-κB pathway.[3] This can impair the immune response to pathogens and contribute to the immunotoxic effects of PCBs.[3][18]

The diagram below outlines the logical relationship of PCB 180's impact on multiple signaling pathways.

This technical guide provides a foundational understanding of PCB 180, from its industrial origins to its molecular mechanisms of toxicity. The information and methodologies presented herein are intended to support further research into the health effects of this persistent environmental contaminant and to aid in the development of potential therapeutic strategies.

References

- 1. Polychlorinated Biphenyls Disrupt Hepatic Epidermal Growth Factor Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analytical methods for PCBs and organochlorine pesticides in environmental monitoring and surveillance: a critical appraisal - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Polychlorinated Biphenyls (PCB 101, 153, and 180) Impair Murine Macrophage Responsiveness to Lipopolysaccharide: Involvement of NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. gcms.cz [gcms.cz]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Determination of Polychlorinated Biphenyls (PCBs) in Sediment [velp.com]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. interesjournals.org [interesjournals.org]

- 10. gcms.cz [gcms.cz]

- 11. agilent.com [agilent.com]

- 12. dioxin20xx.org [dioxin20xx.org]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. Minding the Calcium Store: Ryanodine Receptor Activation as a Convergent Mechanism of PCB Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ClinPGx [clinpgx.org]

- 16. Ryanodine Receptors: Structure, Expression, Molecular Details, and Function in Calcium Release - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Ryanodine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

2,2',3,4,4',5,5'-Heptachlorobiphenyl (PCB 180) in Human Adipose Tissue: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2',3,4,4',5,5'-Heptachlorobiphenyl, designated as PCB 180, is a highly chlorinated and persistent organic pollutant that bioaccumulates in the environment and human tissues. Due to its lipophilic nature, PCB 180 preferentially deposits in adipose tissue, where it can reside for long periods, with a biological half-life estimated to be several years. Its widespread presence in human adipose tissue raises significant concerns due to its potential to interfere with various physiological processes. This technical guide provides an in-depth overview of PCB 180 in human adipose tissue, focusing on its quantification, experimental analysis, and the molecular signaling pathways it perturbs.

Data Presentation: PCB 180 Concentrations in Human Adipose Tissue

The concentration of PCB 180 in human adipose tissue varies considerably across different populations, reflecting geographical and temporal differences in environmental exposure. The following table summarizes quantitative data from various studies, presenting concentrations in nanograms per gram (ng/g) on a lipid weight basis.

| Population/Region | Country | Number of Samples (n) | Mean Concentration (ng/g lipid) | Concentration Range (ng/g lipid) | Key Findings |

| General Population | Southeast China | 303 | 27.2 (Anhui), 17.2 (Jiangsu) | Not Specified | Higher concentrations were associated with higher environmental PCB levels in the corresponding regions.[1] |

| Primiparous Women | Turkey | 29 | >20% of total PCBs | Not Specified | PCB 180 was one of the most abundant congeners.[2] |

| General Population | Japan | Not Specified | 29.27 - 322.58 (total PCBs) | Not Specified | PCB 180 was a dominant congener, accounting for a significant portion of the total PCBs.[3] |

| General Population | Australia | 32 | Median: ~50 | ~10 - 200 | Adipose tissue concentrations were generally higher than serum concentrations.[4] |

| Midlife Women | USA | Not Specified | Median: 56.94 (baseline), 51.08 (follow-up) | Not Specified | A decreasing trend in PCB 180 levels was observed over time.[5][6] |

Experimental Protocols

The accurate quantification of PCB 180 in human adipose tissue is critical for assessing exposure and understanding its biological effects. The standard methodology involves extraction, cleanup, and analysis by gas chromatography-mass spectrometry (GC-MS).

Sample Preparation and Extraction

The primary goal of this stage is to isolate PCBs from the complex lipid matrix of the adipose tissue.

-

Homogenization: A representative sample of adipose tissue (typically 0.2-0.5 g) is homogenized.

-

Drying: The homogenized tissue is mixed with a drying agent like sodium sulfate (B86663) to remove water.

-

Solvent Extraction: The dried tissue is extracted with organic solvents. Common methods include:

-

Soxhlet Extraction: A continuous extraction method using a solvent like a hexane/dichloromethane mixture for an extended period (e.g., 16 hours) to ensure complete extraction.

-

Accelerated Solvent Extraction (ASE): A faster, automated method that uses elevated temperatures and pressures to extract the analytes with a smaller volume of solvent.

-

Simple Liquid-Liquid Extraction: The sample is repeatedly mixed with a solvent such as petroleum ether, and the solvent fractions containing the PCBs are collected.

-

Extract Cleanup

The crude extract contains lipids and other co-extracted substances that can interfere with the analysis. Therefore, a cleanup step is essential.

-

Lipid Removal:

-

Gel Permeation Chromatography (GPC): A common technique to separate the large lipid molecules from the smaller PCB molecules.

-

Acid Treatment: Concentrated sulfuric acid can be used to destroy the lipid matrix, leaving the acid-stable PCBs intact.

-

Sweep Co-distillation: This method separates the volatile PCBs from the non-volatile lipids by injecting the sample into a heated tube and carrying the analytes with a stream of nitrogen gas to a collection trap.

-

-

Fractionation:

-

Florisil or Silica Gel Column Chromatography: These materials are used to separate PCBs from other interfering compounds like pesticides. The PCBs are eluted with specific solvents.[7]

-

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the identification and quantification of PCB congeners.

-

Gas Chromatography (GC):

-

Column: A high-resolution capillary column (e.g., DB-5MS) is used to separate the individual PCB congeners based on their boiling points and polarity.

-

Injection: A small volume of the cleaned-up extract is injected into the GC system, often using a splitless injection mode to maximize sensitivity.

-

Temperature Program: The oven temperature is carefully programmed to ramp up, allowing for the sequential elution of the different PCB congeners.

-

-

Mass Spectrometry (MS):

-

Ionization: Electron ionization (EI) is typically used to fragment the PCB molecules.

-

Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode, where only specific ions characteristic of PCB 180 are monitored, providing high selectivity and sensitivity. For even greater selectivity, tandem mass spectrometry (MS/MS) can be employed.

-

Quantification: The concentration of PCB 180 is determined by comparing the peak area of the analyte to that of a known amount of an isotopically labeled internal standard (e.g., ¹³C-PCB 180) that was added to the sample before extraction. This isotope dilution method corrects for any loss of analyte during the sample preparation and analysis process.

-

Signaling Pathways and Molecular Interactions

PCB 180 is known to be a potent endocrine disruptor, exerting its effects through interference with several key signaling pathways.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that mediates the toxicity of many environmental contaminants. While dioxin-like PCBs are strong activators of the AhR pathway, non-dioxin-like PCBs such as PCB 180 are generally considered weak agonists. However, they can still influence this pathway.

Upon binding to a ligand, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic responsive elements (XREs) in the promoter regions of target genes. This leads to the transcription of genes primarily involved in xenobiotic metabolism, such as cytochrome P450 enzymes (e.g., CYP1A1, CYP1B1).[2][8] The activation of these enzymes can lead to the metabolic activation of other compounds and the production of reactive oxygen species, contributing to cellular damage.

Estrogen Receptor Signaling

PCB 180 can interfere with estrogen receptor (ER) signaling, a critical pathway for reproductive health and development. It has been shown to interact with both ERα and ERβ.[9] The nature of this interaction can be complex, with some studies suggesting antagonistic effects, where PCB 180 competes with the natural ligand, 17β-estradiol (E2), for binding to the receptor, thereby inhibiting estrogen-mediated gene expression. This can disrupt normal cellular processes such as proliferation and differentiation in estrogen-sensitive tissues.

References

- 1. Levels of polychlorinated biphenyls in human adipose tissue samples from southeast China - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. espace.library.uq.edu.au [espace.library.uq.edu.au]